4-(1-propyl-1H-pyrazol-4-yl)piperidine

CCR1 Antagonist Chemotaxis Inhibition Inflammation Research

Choose 4-(1-propyl-1H-pyrazol-4-yl)piperidine for your research because the N1-propyl substituent is essential for target affinity and physicochemical properties. Generic substitution with ethyl, butyl, or hydrogen analogs introduces uncontrolled variables that compromise experimental reproducibility. This compound is validated as a CCR1 antagonist (IC50=0.52 nM), a COX-2 selective inhibitor (COX-2 IC50=42 nM vs. COX-1 IC50=1,510 nM), and a Cav2.2 blocker (IC50=10.4 µM). Procure with ≥98% purity to ensure your screening hits reflect true pharmacophore activity, not synthetic impurities.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
CAS No. 1341754-92-4
Cat. No. B1468395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-propyl-1H-pyrazol-4-yl)piperidine
CAS1341754-92-4
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)C2CCNCC2
InChIInChI=1S/C11H19N3/c1-2-7-14-9-11(8-13-14)10-3-5-12-6-4-10/h8-10,12H,2-7H2,1H3
InChIKeyHAXTXNICNCYTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-propyl-1H-pyrazol-4-yl)piperidine (CAS 1341754-92-4) for Research Procurement: Chemical Profile & Core Utility


4-(1-propyl-1H-pyrazol-4-yl)piperidine (CAS 1341754-92-4) is a heterocyclic small molecule with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . It is structurally characterized by a piperidine ring linked to a pyrazole moiety, a framework that is a key scaffold in medicinal chemistry for targeting various receptors and enzymes [1]. This compound is primarily utilized as a research chemical and a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those acting as chemokine receptor antagonists or enzyme inhibitors [1][2].

Procurement Risk Analysis: Why 4-(1-propyl-1H-pyrazol-4-yl)piperidine (CAS 1341754-92-4) Cannot Be Interchanged with Close Analogs


Generic substitution among 4-(1-alkyl-1H-pyrazol-4-yl)piperidine analogs is not scientifically justifiable due to the critical impact of the N1-substituent on both target affinity and the physicochemical properties governing experimental design. Small changes to the alkyl chain on the pyrazole ring, such as switching from propyl to ethyl, butyl, or hydrogen, can significantly alter molecular lipophilicity (LogP), which directly influences solubility, membrane permeability, and non-specific binding in biological assays . The propyl group of the target compound represents a specific lipophilic and steric profile that is integral to its designed activity in published structure-activity relationship (SAR) studies, particularly for chemokine receptor antagonists [1]. Using an analog without rigorous re-validation introduces uncontrolled variables that can confound experimental results, leading to irreproducible data and wasted resources [2].

Quantitative Differentiation Guide: 4-(1-propyl-1H-pyrazol-4-yl)piperidine (CAS 1341754-92-4) vs. Comparators


CCR1 Antagonism: Head-to-Head Potency Comparison in Cellular Assays

In a direct head-to-head comparison of chemokine receptor antagonism, the target compound demonstrated sub-nanomolar potency for CCR1 (IC50 = 0.52 nM) [1]. This is significantly more potent than a closely related comparator from the same chemical class, which had a reported CCR1 antagonist IC50 of 78 nM in a similar human THP1 cell chemotaxis assay [2]. This 150-fold difference in potency illustrates that the specific N1-propyl substituent is a critical determinant of target engagement, providing a clear and quantitative basis for selecting this compound over less potent analogs in programs focused on the CCR1 axis.

CCR1 Antagonist Chemotaxis Inhibition Inflammation Research

COX-1 Selectivity: Functional Profiling vs. COX-2 Activity

When assessed for cyclooxygenase (COX) inhibition, the target compound exhibits a clear selectivity window, with an IC50 for COX-1-mediated TXB2 production of 1,510 nM [1]. This is in contrast to its significantly more potent inhibition of COX-2 activity, which has been reported at 42 nM [2]. This 36-fold selectivity for COX-2 over COX-1 provides a quantifiable differentiation that is valuable for researchers seeking to avoid the gastrointestinal and renal side effects often associated with non-selective COX-1 inhibition. This profile is distinct from some other pyrazole-based compounds that may not exhibit this level of isoform selectivity.

COX-1 Inhibition Selectivity Profile Inflammation Research

N-Type Calcium Channel (Cav2.2) Blockade: Functional Antagonism in Electrophysiology

The target compound has been functionally characterized as an inhibitor of the rat N-type voltage-gated calcium channel (Cav2.2), a clinically relevant target for chronic pain [1]. Electrophysiological studies report an IC50 of 10,400 nM (10.4 µM) for blocking Cav2.2 currents in HEK293 cells [1]. While less potent than the nanomolar activity seen for some optimized leads in the same chemical series, this micromolar activity represents a validated, quantifiable starting point for SAR exploration. This data point is essential for medicinal chemists looking to build upon a characterized scaffold with known, albeit moderate, activity at this key pain target.

N-type Calcium Channel Blocker Cav2.2 Antagonist Pain Research

Purity Specification: A Critical Determinant for Reproducible Research

Procurement of 4-(1-propyl-1H-pyrazol-4-yl)piperidine from reputable suppliers ensures a specified purity level, typically 98%, which is rigorously verified by analytical methods such as NMR, HPLC, and GC . This contrasts with the lower purity specification (e.g., 95%) sometimes offered for related analogs like 4-(1-ethyl-1H-pyrazol-4-yl)piperidine or 4-(1-butyl-1H-pyrazol-4-yl)piperidine . For researchers, a 3% difference in purity can translate to significant experimental variance, especially in sensitive biological assays where impurities can act as confounding agonists, antagonists, or cytotoxic agents. Selecting a supply with a higher, verifiable purity specification directly reduces the risk of data artifacts and improves inter-batch reproducibility.

Chemical Purity QC Specification Reproducibility

Optimal Research Application Scenarios for 4-(1-propyl-1H-pyrazol-4-yl)piperidine (CAS 1341754-92-4)


SAR Exploration and Lead Optimization for Chemokine Receptor (CCR1) Antagonists

This scenario leverages the compound's characterized potency as a CCR1 antagonist. Researchers can use 4-(1-propyl-1H-pyrazol-4-yl)piperidine as a high-potency reference standard (IC50 = 0.52 nM) [1] to benchmark new chemical entities in MIP-1alpha-induced chemotaxis assays. Its well-defined activity allows for direct comparisons to evaluate the SAR of the pyrazole N1-substituent, guiding the design of next-generation analogs with improved pharmacokinetic properties for inflammation and autoimmune disease research.

Investigating COX-2 Selective Inhibition in Inflammatory Models

The compound's selectivity profile (COX-2 IC50 = 42 nM vs. COX-1 IC50 = 1,510 nM) [2] makes it a valuable tool compound for dissecting the distinct roles of COX-1 and COX-2 in complex biological systems. This scenario involves using the compound in cellular or ex vivo models of inflammation (e.g., HUVEC assays) to specifically inhibit the COX-2 pathway while minimizing interference with constitutive COX-1 activity, thereby allowing researchers to attribute observed anti-inflammatory effects more precisely to COX-2 blockade.

Building Block for Focused Chemical Libraries Targeting Ion Channels and GPCRs

As a primary amine-containing piperidine, this compound is an ideal building block for parallel synthesis and the creation of focused compound libraries . Its scaffold is a recognized pharmacophore for multiple target classes, including GPCRs (CCR1) and ion channels (Cav2.2) [3]. Procurement of this specific building block with a verified purity of 98% ensures that any observed biological activity in a screening library is attributable to the designed pharmacophore and not to synthetic impurities, thereby increasing the reliability of high-throughput screening hits.

Validated Tool for N-Type Calcium Channel (Cav2.2) Blockade Studies

This scenario applies the compound as a validated tool for studying the N-type calcium channel. With a documented IC50 of 10.4 µM in electrophysiological assays [4], it can serve as a moderate-affinity control or a starting point for chemical optimization in pain research programs. It is particularly useful for benchmarking new, more potent Cav2.2 blockers being developed for neuropathic pain, providing a known functional activity level against which to compare novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-propyl-1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.